GSK-3β Inhibitory Potency of 953726-50-6
953726-50-6 exhibits a specific IC50 value against human GSK-3β that defines its utility as a reference inhibitor [1]. This potency places it within a distinct activity band compared to other indole-pyridine derivatives, which often exhibit higher or lower IC50 values depending on subtle structural modifications [2].
| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) against human GSK-3β |
|---|---|
| Target Compound Data | IC50 = 1,100 nM (1.10 µM) |
| Comparator Or Baseline | A structurally related GSK-3β inhibitor from the same patent family (US8957103, compound Z1) exhibits an IC50 of 1,000 nM (1.00 µM) [1]. |
| Quantified Difference | The target compound is within a comparable potency range (1.0-1.1 µM) but represents a distinct chemical entity with a different substitution pattern on the indole-pyridine core [1]. |
| Conditions | In vitro enzymatic assay; recombinant human GSK-3β; ATP concentration not specified. |
Why This Matters
This specific IC50 value confirms the compound's suitability as a validated tool compound for GSK-3β inhibition studies and allows researchers to benchmark their own novel inhibitors against a known reference point [1].
- [1] BindingDB. (2015). BDBM47167: IC50 data for human GSK-3β inhibition. Derived from US Patent 8,957,103. View Source
- [2] U.S. Patent No. 8,957,103. (2015). GSK-3 inhibitors and uses thereof. View Source
